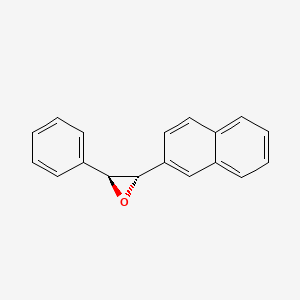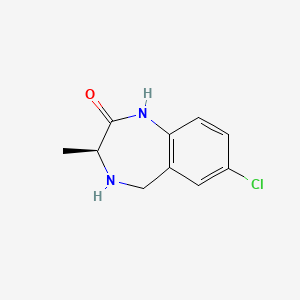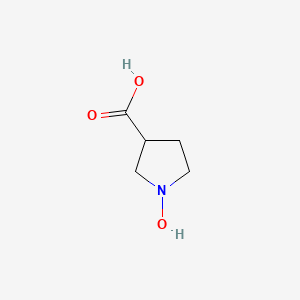
1-Hydroxypyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypyrrolidine-3-carboxylic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It is characterized by a pyrrolidine ring with a hydroxyl group at the first position and a carboxylic acid group at the third position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Another method involves the use of asymmetric Michael addition reactions to synthesize pyrrolidine-3-carboxylic acid derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which 1-Hydroxypyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, docking analyses suggest that derivatives of pyrrolidine can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity . The compound’s hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the position and nature of functional groups.
Prolinol: Similar in structure but with different functional groups, leading to varied biological activities.
Pyrrolizines: These compounds have a fused ring system, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their positions on the pyrrolidine ring, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
212716-34-2 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
1-hydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-1-2-6(9)3-4/h4,9H,1-3H2,(H,7,8) |
InChI-Schlüssel |
JZXANYITMLZXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


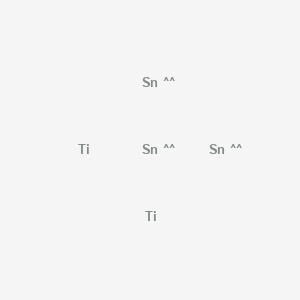

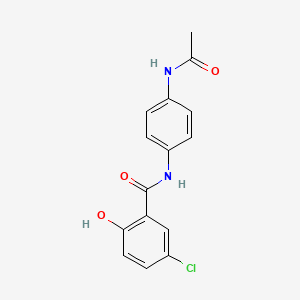
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
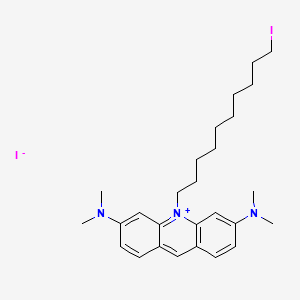

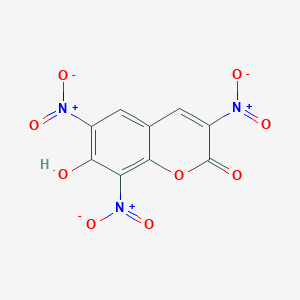
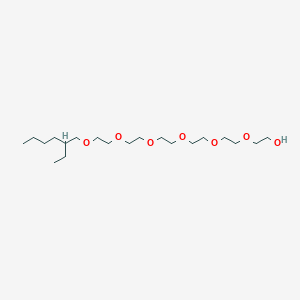
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
